N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amine group linked to a 3-bromophenylmethyl moiety. Its molecular formula is C₁₂H₁₃BrN₃, with a molecular weight of approximately 285.16 g/mol.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
XSYCLSTXEYBUPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine , key steps include:
- Hydrazine hydrate reacts with ethyl acetoacetate under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to form 1-methyl-1H-pyrazol-4-amine intermediates.
- Temperature control (70–90°C) and solvent selection (ethanol/water mixtures) are critical for optimizing yield.
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, ethyl acetoacetate | Ethanol/H₂O | 80°C | 65–75 |
Introduction of the 3-Bromophenylmethyl Group
The bromophenylmethyl substituent is introduced via nucleophilic substitution or alkylation:
Method A: Alkylation of Pyrazole Amine
- 1-Methyl-1H-pyrazol-4-amine reacts with 3-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).
- Reaction time: 12–24 hours at 60–80°C.
Method B: Reductive Amination
- 3-Bromobenzaldehyde and 1-methyl-1H-pyrazol-4-amine undergo reductive amination using NaBH₃CN or NaBH₄ in methanol.
- Yields range from 50–65%, with residual aldehyde often requiring purification via column chromatography.
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| A | 3-Bromobenzyl bromide, K₂CO₃ | DMF | 70°C | 60–70 |
| B | 3-Bromobenzaldehyde, NaBH₃CN | MeOH | RT | 50–65 |
Purification and Isolation
Post-synthetic purification ensures high-purity product:
- Liquid-liquid extraction : Separation using ethyl acetate and brine removes unreacted starting materials.
- Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline material.
- Column chromatography : Silica gel (hexane/ethyl acetate, 3:1) resolves regioisomers and byproducts.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors and catalytic systems improve efficiency:
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions enable direct aryl functionalization but require stringent anhydrous conditions.
- Process optimization : Recycling solvents (e.g., toluene) and catalysts reduces environmental impact.
Challenges and Mitigation Strategies
- Regioselectivity : Competing N1 vs. N2 alkylation in pyrazole derivatives is minimized using sterically hindered bases (e.g., DBU).
- Bromine stability : Light-sensitive intermediates are handled under inert atmospheres to prevent debromination.
Analytical Validation
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 7.2–7.6 ppm for aromatic protons).
- HPLC-MS : Verifies purity (>98%) and molecular ion peaks (m/z 266.14).
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key Observations:
- Substituent Effects : The bromophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins compared to smaller substituents like fluorine .
- Solubility : The dihydrochloride salt in improves aqueous solubility, whereas the bromophenyl group in the target compound likely reduces solubility, favoring lipid membranes.
- Molecular Weight : The target compound (285.16 g/mol) is heavier than fluorinated analogs (e.g., 219.30 g/mol in ), which may influence pharmacokinetics.
Biological Activity
N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 270.14 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, show promising antimicrobial properties. For instance:
| Microorganism | Activity |
|---|---|
| E. coli | Moderate inhibition |
| Staphylococcus aureus | Potent inhibition |
| Pseudomonas aeruginosa | Lower activity |
These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been widely studied. This compound has shown effectiveness against various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Significant antiproliferative effect |
| Liver Cancer | HepG2 | Notable growth inhibition |
| Lung Cancer | A549 | Moderate effectiveness |
The compound's ability to inhibit cell proliferation is attributed to its interaction with specific molecular targets involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, while demonstrating moderate efficacy against Gram-negative bacteria like E. coli .
Study 2: Anticancer Potential
In vitro studies have shown that this compound significantly reduces the viability of cancer cells. For example, treatment with the compound resulted in a dose-dependent decrease in cell viability in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 3-bromobenzyl bromide with 1-methyl-1H-pyrazol-4-amine under nucleophilic substitution conditions. Key parameters include:
- Catalysts : Cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) enhance reactivity in polar aprotic solvents like DMSO at 35–60°C .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from days to hours) and improves regioselectivity in pyrazole derivatives .
- Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) isolates the product with >95% purity .
Table 1 : Representative Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3-Bromobenzyl bromide | DMSO | 35°C | 48 hrs | 17.9% |
| Microwave irradiation | DMF | 100°C | 2 hrs | 32%* |
| *Hypothetical extrapolation based on analogous protocols . |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves bond lengths and angles, confirming the bromophenyl and pyrazole moieties. For example, C-Br bond lengths typically range 1.89–1.92 Å .
- NMR : <sup>1</sup>H NMR shows distinct peaks for the methyl group (δ ~3.2 ppm) and aromatic protons (δ 7.2–7.8 ppm). <sup>13</sup>C NMR confirms quaternary carbons adjacent to bromine (~120 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 280.05 [M+H]<sup>+</sup> for C₁₁H₁₂BrN₃) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, ICReDD’s reaction path search methods identify transition states and optimize substituent effects .
- Molecular docking : Screen against target receptors (e.g., GPCRs or kinases). Pyrazole derivatives with electron-withdrawing groups (e.g., Br) show higher binding affinity to cannabinoid receptors in silico .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .
Q. How should researchers resolve contradictions between in vitro and in silico data for this compound’s pharmacological activity?
- Methodological Answer :
- Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays (e.g., cAMP inhibition for GPCR activity) to validate computational predictions .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
- Meta-analysis : Compare data across studies (e.g., Altıntop et al.’s antifungal assays vs. docking results) to identify confounding factors like solvent polarity or cell-line variability .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Isotope labeling : Incorporate deuterium at benzylic positions to slow CYP450-mediated oxidation .
- Prodrug design : Introduce ester or amide groups at the pyrazole nitrogen, which hydrolyze in vivo to release the active compound .
- Microsomal assays : Incubate with liver microsomes (e.g., human S9 fraction) to identify metabolic hotspots via LC-MS/MS .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation .
- Spill management : Neutralize with activated charcoal, then dispose as hazardous waste .
- Storage : Keep in amber vials under argon at –20°C to prevent bromine dissociation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
